[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
Overview
Description
[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid: is a complex organic compound that features both pyrazole and tetrazole rings
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, both of which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. For instance, it has been found to display superior antipromastigote activity, which is a stage in the life cycle of Leishmania . The compound’s interaction with its targets results in significant changes, including a decrease in the number of viable parasites .
Biochemical Pathways
It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These effects suggest that the compound likely interferes with essential biochemical pathways in the parasites, leading to their death.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability, allowing it to reach its targets effectively .
Result of Action
The result of the compound’s action is a significant reduction in the number of viable parasites. For instance, it has been found to be more active than standard drugs like miltefosine and amphotericin B deoxycholate in inhibiting the growth of Leishmania aethiopica . Similarly, it has shown promising results against Plasmodium berghei, with certain derivatives showing up to 90.4% suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using catalysts such as vitamin B1 . The reaction conditions often include moderate temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the molecule by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share the pyrazole ring structure and exhibit similar chemical properties.
3(5)-Substituted Pyrazoles: These compounds also feature the pyrazole ring and have been studied for their chemical and biological activities.
4,5-Dihydro-1H-pyrazole Derivatives: These derivatives are known for their antimicrobial and analgesic activities.
Uniqueness
What sets [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid apart from similar compounds is its combination of pyrazole and tetrazole rings
Properties
IUPAC Name |
2-[5-(3,5-dimethylpyrazol-1-yl)tetrazol-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c1-5-3-6(2)14(10-5)8-9-12-13(11-8)4-7(15)16/h3H,4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOBJXRLELCZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(N=N2)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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